![molecular formula C7H9F3N4 B13073169 7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13073169.png)
7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a trifluoromethyl group and a methyl group in the structure enhances its chemical stability and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under specific reaction conditions . Another approach includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly method for the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and other advanced techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has numerous scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of 7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
5-Phenyl-7-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine: Known for its cytotoxic activity.
3-Methyl-7-(trifluoromethyl)pyrrolo[1,2,a]pyrazin-1-one: Used in medicinal chemistry.
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Known for its pharmacological activity.
Uniqueness
7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and trifluoromethyl group enhances its stability and activity compared to other similar compounds.
属性
分子式 |
C7H9F3N4 |
|---|---|
分子量 |
206.17 g/mol |
IUPAC 名称 |
7-methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H9F3N4/c1-4-2-3-11-6-12-5(7(8,9)10)13-14(4)6/h4H,2-3H2,1H3,(H,11,12,13) |
InChI 键 |
OPHZZIQMFIYRSK-UHFFFAOYSA-N |
规范 SMILES |
CC1CCNC2=NC(=NN12)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


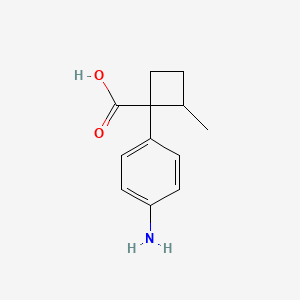
![2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine](/img/structure/B13073098.png)
![2-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13073106.png)
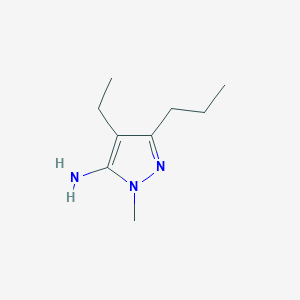
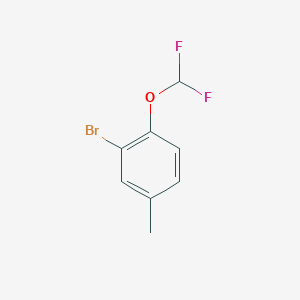
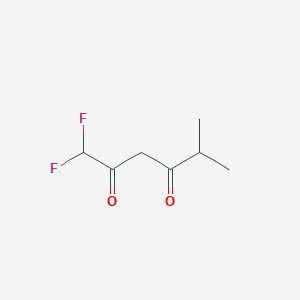
![1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B13073133.png)
![1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13073139.png)

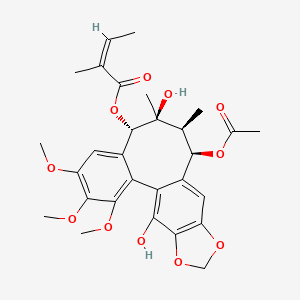
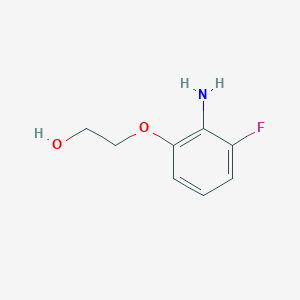
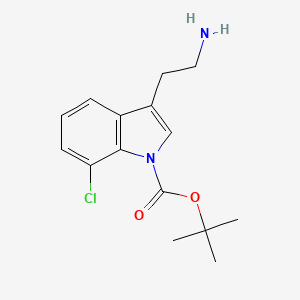
![Benzyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]-N-methylcarbamate](/img/structure/B13073178.png)
![1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073183.png)
